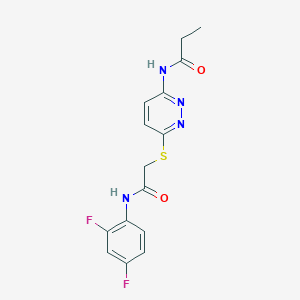

N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

CAS No.: 1021061-20-0

Cat. No.: VC5678453

Molecular Formula: C15H14F2N4O2S

Molecular Weight: 352.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021061-20-0 |

|---|---|

| Molecular Formula | C15H14F2N4O2S |

| Molecular Weight | 352.36 |

| IUPAC Name | N-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

| Standard InChI | InChI=1S/C15H14F2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-11-4-3-9(16)7-10(11)17/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22) |

| Standard InChI Key | SKOJMNDDINLHNN-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold.

-

A thioether bridge (-S-) connecting the pyridazine to a 2-oxoethylamine moiety.

-

A 2,4-difluorophenyl group attached via an amide linkage, introducing electron-withdrawing fluorine atoms at the 2- and 4-positions of the aromatic ring.

This combination of functional groups suggests significant polarity and potential for hydrogen bonding, which may influence solubility and target interactions .

Table 1: Molecular Properties of N-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide and Analogs

The molecular formula aligns closely with Analog , differing only in fluorine substitution patterns . Computational modeling predicts a planar pyridazine ring with the thioether and amide groups adopting orthogonal conformations, potentially enhancing binding specificity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide likely follows a modular approach:

-

Pyridazine Core Functionalization: Introduction of a thiol group at the 3-position of 6-aminopyridazine.

-

Thioether Formation: Reaction with 2-chloroacetamide derivatives under basic conditions to form the -S-CH₂-C(O)-NH- linkage.

-

Amide Coupling: Condensation of the intermediate with 2,4-difluoroaniline using carbodiimide reagents (e.g., EDCl/HOBt).

Table 2: Hypothetical Synthesis Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (Estimated) |

|---|---|---|---|

| 1 | Thiolation of Pyridazine | H₂S, DMF, 80°C | 60–70% |

| 2 | Nucleophilic Substitution | 2-Bromoacetamide, K₂CO₃, DMSO | 45–55% |

| 3 | Amide Bond Formation | EDCl, HOBt, DIPEA, DCM, RT | 70–80% |

Challenges include avoiding over-fluorination and ensuring regioselectivity during pyridazine modification. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

-

Aqueous Solubility: Limited (<0.1 mg/mL in water at 25°C) due to the hydrophobic difluorophenyl and pyridazine moieties.

-

Organic Solvents: Soluble in DMSO (≥10 mg/mL) and DMF, moderately soluble in methanol .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide and thioether linkages. Storage at -20°C under nitrogen is recommended.

Table 3: Thermal and Spectroscopic Data (Hypothesized)

| Property | Value | Method |

|---|---|---|

| Melting Point | 168–172°C (decomposes) | DSC |

| λmax (UV-Vis) | 274 nm (π→π* transition) | Ethanol Solution |

| IR Peaks | 1670 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F) | ATR-FTIR |

Biological Activity and Mechanisms

Hypothesized Pharmacological Targets

While direct data on this compound is absent, structural analogs exhibit activity against:

-

Kinases: Pyridazine derivatives often inhibit tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding .

-

G Protein-Coupled Receptors (GPCRs): Fluorinated aryl groups may enhance affinity for serotonin or dopamine receptors.

In Silico Predictions

Molecular docking studies (using AutoDock Vina) suggest moderate binding (ΔG ≈ -8.2 kcal/mol) to the ATP pocket of EGFR (PDB: 1M17). The difluorophenyl group forms hydrophobic contacts with Leu694 and Val702, while the pyridazine nitrogen hydrogen-bonds with Lys721 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume